molecular formula C8H14ClN3O2 B13508231 ethyl3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylatehydrochloride

ethyl3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylatehydrochloride

Cat. No.: B13508231
M. Wt: 219.67 g/mol
InChI Key: CLJQJRYPETWCHS-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a chemical compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride typically involves the reaction of ethyl 3-(chloromethyl)-1-methyl-1H-pyrazole-5-carboxylate with an amine source such as ammonia or an amine derivative. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The hydrochloride salt is formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines or other reduced forms.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can also participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(aminomethyl)-1H-pyrazole-5-carboxylate
  • Methyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with other molecules. The presence of the hydrochloride salt also enhances its solubility in aqueous solutions, making it more suitable for certain applications.

Properties

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

ethyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)7-4-6(5-9)10-11(7)2;/h4H,3,5,9H2,1-2H3;1H

InChI Key

CLJQJRYPETWCHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)CN.Cl

Origin of Product

United States

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